molecular formula C9H9NO B1289802 2-(Aminomethyl)benzofuran CAS No. 37798-05-3

2-(Aminomethyl)benzofuran

Cat. No.: B1289802
CAS No.: 37798-05-3
M. Wt: 147.17 g/mol
InChI Key: DLUXAKYABIDWMU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features an aminomethyl group attached to the benzofuran structure, making it a versatile molecule with significant potential in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)benzofuran plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has shown potential as an antimicrobial agent, interacting with bacterial proteins and disrupting their function .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been found to influence cell signaling pathways, particularly those involving neurotransmitters such as dopamine, norepinephrine, and serotonin . This compound can enhance the release of these neurotransmitters, thereby affecting neuronal communication and potentially offering therapeutic benefits for neurological disorders. Furthermore, this compound has been shown to impact gene expression and cellular metabolism, leading to changes in the production of various proteins and metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, it has been observed to bind to the α2δ subunit of voltage-gated calcium channels, modulating their function and influencing calcium signaling in cells . Additionally, this compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the breakdown of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance neurotransmitter release and improve cognitive function in animal models of neurological disorders . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the conversion of this compound to its hydroxylated and carboxylated derivatives, which are then excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, binding proteins within the cytoplasm help in the intracellular distribution and localization of the compound, ensuring its availability at target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The presence of specific targeting signals and post-translational modifications helps direct this compound to these compartments, enabling it to modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzofuran typically involves the reaction of benzofuran with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where benzofuran reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran amines .

Scientific Research Applications

2-(Aminomethyl)benzofuran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(Aminomethyl)benzimidazole
  • 2-(Aminomethyl)benzothiazole
  • 2-(Aminomethyl)benzoxazole

Comparison: While these compounds share the aminomethyl group, their heterocyclic cores differ, leading to variations in their chemical properties and biological activities. 2-(Aminomethyl)benzofuran is unique due to its benzofuran core, which imparts distinct electronic and steric characteristics, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-benzofuran-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXAKYABIDWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597873
Record name 1-(1-Benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37798-05-3
Record name 1-(1-Benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(azidomethyl)benzofuran and 267 mg of 20% Pd(OH)2 in 10 mL of MeOH was stirred at r.t. under H2 balloon for 2.5 h. The mixture was filtered through Celite and concentrated to give the crude benzofuran-2-ylmethanamine which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
267 mg
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 2-(aminomethyl)benzofuran?

A1: this compound consists of a benzofuran core structure, which is a benzene ring fused to a furan ring. An aminomethyl group (-CH2-NH2) is attached to the 2-position of the benzofuran.

Q2: What is significant about the synthetic method described in the research papers for creating this compound?

A2: The research describes a three-component, one-pot process for synthesizing 2-(aminomethyl)benzofurans [, ]. This type of reaction is advantageous because it allows for the creation of complex molecules in a single reaction vessel, potentially simplifying the synthesis process and improving yields compared to multi-step procedures.

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